4-iso-Butoxy-2-methylthiophenol
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Overview
Description
4-iso-Butoxy-2-methylthiophenol is an organic compound with the molecular formula C11H16OS and a molecular weight of 196.3091 . It belongs to the class of thiophenols, which are known for their significant roles in biological systems and as intermediates in the synthesis of various organic substances . Thiophenols, including this compound, are utilized in the production of dyes, pharmaceuticals, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-iso-Butoxy-2-methylthiophenol, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for similar compounds involve reacting m-cresol and thiocyanate under the action of a catalyst to obtain an intermediate product, which is then further reacted with halogenated isopropane under alkaline conditions . This method avoids the use of toxic reagents and generates minimal acidic wastewater, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-iso-Butoxy-2-methylthiophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve halogenating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophenols .
Scientific Research Applications
4-iso-Butoxy-2-methylthiophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-iso-Butoxy-2-methylthiophenol involves its interaction with biological molecules. Thiophenols can act as electrophiles, reacting with nucleophilic sites in proteins and other biomolecules . This interaction can lead to the disruption of normal cellular functions, contributing to their toxic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophenols such as 4-methylthiophenol and 4-isopropoxy-2-methylthiophenol .
Uniqueness
4-iso-Butoxy-2-methylthiophenol is unique due to its specific butoxy and methyl substitutions, which can influence its reactivity and biological activity compared to other thiophenols .
Biological Activity
4-iso-Butoxy-2-methylthiophenol is an organic compound belonging to the thiophenol class, characterized by a thiol group (-SH) attached to a thiophene ring. Its unique structure, featuring an iso-butoxy group and a methyl group, contributes to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Iso-butoxy Group : Enhances lipophilicity and solubility in organic solvents.
- Methyl Group : Influences reactivity and biological interactions.
This compound exhibits biological activity primarily through its ability to interact with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with metal ions and other electrophilic centers, leading to the inhibition or modulation of enzyme activities. This interaction suggests potential roles in drug development, particularly as enzyme inhibitors.
Key Mechanisms:
- Electrophilic Reactions : The thiophenol can act as an electrophile, reacting with nucleophilic sites in proteins and other biomolecules.
- Covalent Bond Formation : The compound's thiol group allows for the formation of stable covalent bonds with target proteins, which may alter their function.
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties, making it a candidate for further investigation in this area.
Biological Activity Data
Research indicates that this compound shows promise in various biological applications:
Biological Activity | Description | References |
---|---|---|
Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. | |
Enzyme Inhibition | Acts as an enzyme inhibitor by forming covalent bonds with target enzymes. | |
Receptor Modulation | May modulate receptor activity through interactions with biological macromolecules. |
Case Studies
- Antimicrobial Properties : A study demonstrated that this compound showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The mechanism involved disruption of bacterial membrane integrity and inhibition of cellular respiration.
- Enzyme Inhibition : In vitro assays indicated that the compound effectively inhibited the activity of certain cytochrome P450 enzymes, which play critical roles in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.
Comparative Analysis with Similar Compounds
This compound can be compared with other thiophenols based on structural features and biological activities:
Compound Name | Key Features | Biological Activity |
---|---|---|
Thiophenol | Lacks iso-butoxy group; less lipophilic | Weaker enzyme inhibition |
4-Methylthiophenol | Contains methyl group instead of iso-butoxy | Moderate antimicrobial activity |
2-Butoxythiophenol | Similar structure but has a butoxy group | Lower hydrophobicity |
The presence of the iso-butoxy group in this compound significantly enhances its solubility in organic solvents and its interaction capabilities within hydrophobic environments, making it particularly valuable for various applications.
Properties
Molecular Formula |
C11H16OS |
---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-methyl-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C11H16OS/c1-8(2)7-12-10-4-5-11(13)9(3)6-10/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
KYTQMFPMXPQLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)S |
Origin of Product |
United States |
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